Methyl 5-(bromomethyl)nicotinate hydrobromide
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Overview
Description
Methyl 5-(bromomethyl)nicotinate hydrobromide is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its reactivity due to the presence of the bromomethyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(bromomethyl)nicotinate hydrobromide typically involves the bromination of methyl 5-methylnicotinate. The process begins with the esterification of 5-methylnicotinic acid using methanol in the presence of thionyl chloride, yielding methyl 5-methylnicotinate . This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to produce methyl 5-(bromomethyl)nicotinate .
Industrial Production Methods: For large-scale industrial production, the synthesis is optimized to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized. The overall yield of the process can reach up to 65.9%, making it efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(bromomethyl)nicotinate hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Sodium Borohydride: A reducing agent for converting the bromomethyl group to a hydroxymethyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted nicotinates can be formed.
Reduction Products: The primary product is methyl 5-(hydroxymethyl)nicotinate.
Scientific Research Applications
Methyl 5-(bromomethyl)nicotinate hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(bromomethyl)nicotinate hydrobromide involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to modify biological molecules and pathways. This reactivity is exploited in drug synthesis and biochemical studies to target specific molecular pathways .
Comparison with Similar Compounds
Methyl Nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Methyl 5-methylnicotinate: An intermediate in the synthesis of methyl 5-(bromomethyl)nicotinate hydrobromide.
Uniqueness: this compound is unique due to its bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and for use in various scientific applications .
Properties
Molecular Formula |
C8H9Br2NO2 |
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Molecular Weight |
310.97 g/mol |
IUPAC Name |
methyl 5-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3H2,1H3;1H |
InChI Key |
HCCPKZLOLQUQFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CBr.Br |
Origin of Product |
United States |
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